

Application Notes and Protocols for the Dissolution of CGP55845 Hydrochloride

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Compound of Interest

Compound Name: CGP55845
CAS No.: 150175-54-5
Cat. No.: B1231313

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of **CGP55845** hydrochloride, a potent and selective GABA analog antagonist, for use in various experimental settings. The information is compiled to ensure reliable and reproducible results in both in vitro and in vivo studies.

Introduction

CGP55845 hydrochloride is a widely used antagonist of the GABAB receptor, playing a crucial role in neuroscience research.[1][2] Proper dissolution and preparation of this compound are critical for accurate experimental outcomes. This document outlines the recommended solvents, solubility data, and step-by-step protocols for preparing stock and working solutions.

Solubility Data

CGP55845 hydrochloride exhibits limited solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[3] For in vivo experiments, co-solvents are often required to

maintain solubility upon further dilution into aqueous physiological solutions. The following table summarizes the solubility data from various sources.

Solvent System	Maximum Concentration	Observations
DMSO	100 mM (43.87 mg/mL)	Gentle warming may be required.[2][4]
DMSO	5 mg/mL	A clear solution is formed with warming.[1]
DMSO	100 mg/mL	Requires sonication to dissolve.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.70 mM)	Forms a clear solution.[5][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.70 mM)	Forms a clear solution.[5][6]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.70 mM)	Forms a clear solution.[5][6]

Note on Molecular Weight: Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise concentration calculations, as it may vary due to hydration.[4] The formula weight is approximately 438.7 g/mol .[1][4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution in DMSO, suitable for most in vitro applications.

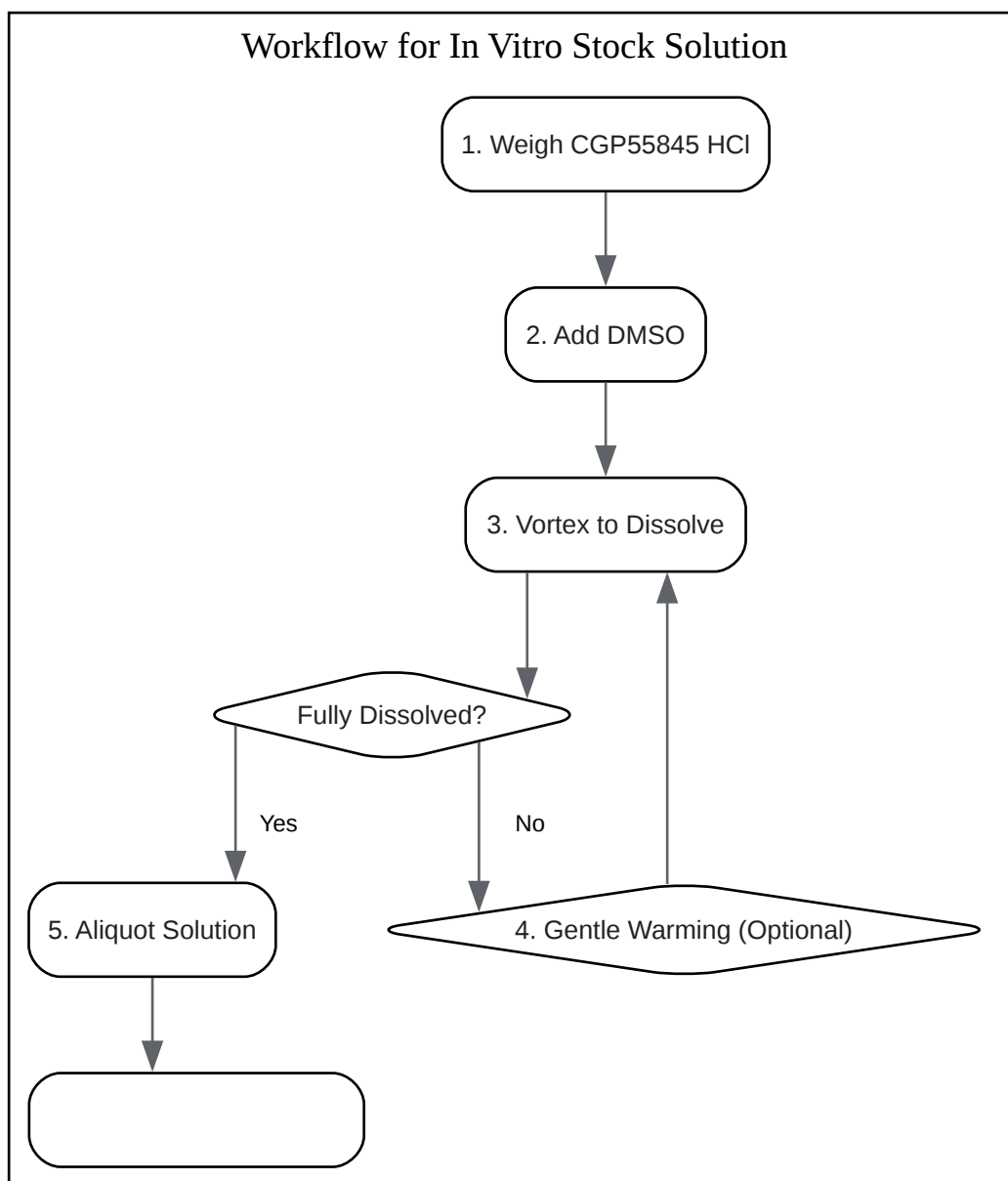
Materials:

- **CGP55845** hydrochloride powder
- Dimethyl sulfoxide (DMSO), anhydrous

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heating block (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **CGP55845** hydrochloride powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 43.87 mg (based on a molecular weight of 438.7 g/mol).
- Dissolution: Add the appropriate volume of DMSO to the powder.
- Mixing: Vortex the solution until the powder is completely dissolved.
- Gentle Warming (if necessary): If the compound does not fully dissolve, warm the solution gently (e.g., in a 37°C water bath) for a few minutes and vortex again.[2][4]
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][6]



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Dissolution workflow for in vitro stock solution.

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol provides an example of preparing a vehicle for intraperitoneal (i.p.) injection, based on a common co-solvent system.

Materials:

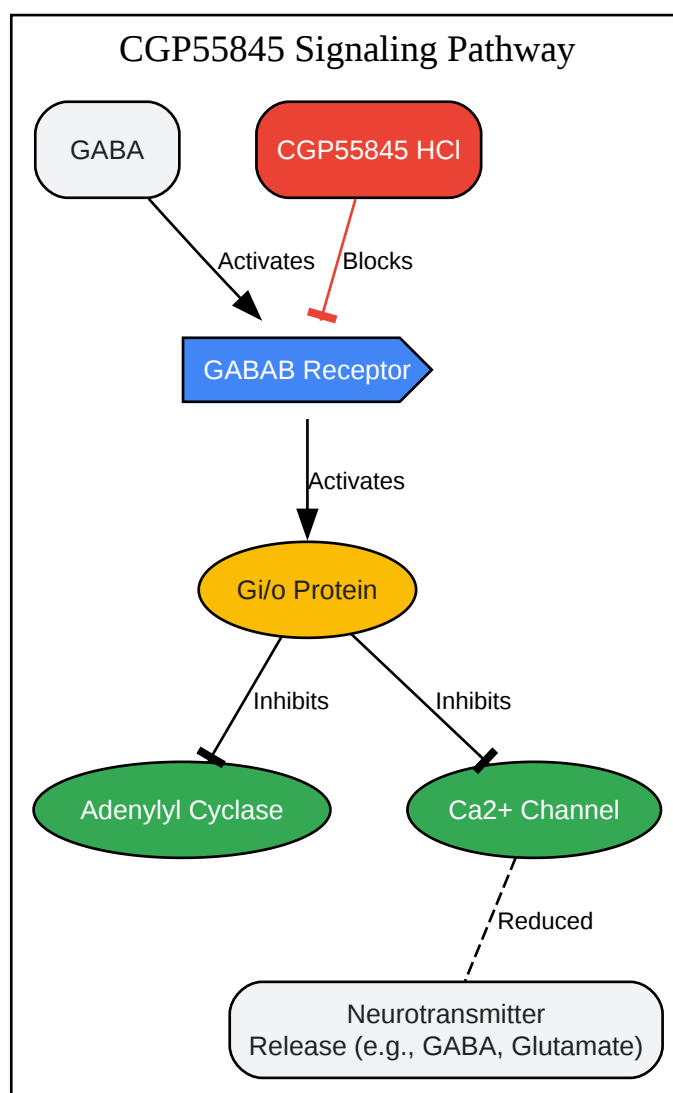
- **CGP55845** hydrochloride stock solution in DMSO (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl), sterile
- Sterile tubes

Procedure:

- **Prepare Stock Solution:** First, prepare a concentrated stock solution of **CGP55845** hydrochloride in DMSO as described in Protocol 1.
- **Vehicle Preparation:** In a sterile tube, prepare the vehicle by adding the components sequentially. For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume as an example:
 - Start with 100 μ L of the **CGP55845** hydrochloride DMSO stock solution.
 - Add 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix until the solution is clear.
 - Add 450 μ L of saline to reach the final volume of 1 mL. Mix well.[6]
- **Final Concentration:** The final concentration of **CGP55845** hydrochloride will be diluted from the initial DMSO stock. For instance, using a 25 mg/mL DMSO stock will result in a 2.5 mg/mL final concentration in the injection vehicle.
- **Administration:** The solution should be clear and administered shortly after preparation.

Mechanism of Action: GABAB Receptor Antagonism

CGP55845 hydrochloride acts as a potent and selective antagonist at GABAB receptors. These G-protein coupled receptors are involved in inhibitory neurotransmission. Presynaptically, they inhibit the release of neurotransmitters like GABA and glutamate.[2] Postsynaptically, they mediate hyperpolarization by activating inwardly rectifying potassium (K⁺) channels. By blocking these receptors, **CGP55845** hydrochloride inhibits these effects, leading to an increase in neurotransmitter release and neuronal excitability.



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CGP55845 as a GABAB receptor antagonist.

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References

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